(Benzyl)(4-bromophenyl)(imino)_6-sulfanone
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Overview
Description
(Benzyl)(4-bromophenyl)(imino)_6-sulfanone is a chemical compound with the molecular formula C13H12BrNOS and a molecular weight of 310.21 g/mol . This compound is characterized by the presence of a benzyl group, a 4-bromophenyl group, an imino group, and a sulfanone group. It is typically a yellow solid with a melting point ranging from 129 to 133 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzyl)(4-bromophenyl)(imino)_6-sulfanone can be achieved through various methods. One common approach involves the direct synthesis of NH-sulfoximines from sulfides. This reaction is mediated by bisacetoxyiodobenzene under simple conditions and employs inexpensive N-sources . The reaction conditions are mild, and the process is highly selective, ensuring the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Benzyl)(4-bromophenyl)(imino)_6-sulfanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanone group to a sulfide.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Benzyl)(4-bromophenyl)(imino)_6-sulfanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of (Benzyl)(4-bromophenyl)(imino)_6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(4-bromophenyl)(imino)methyl-lambda6-sulfanone: This compound has a similar structure but differs in the presence of a methyl group instead of a benzyl group.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: This compound contains a 4-bromophenyl group and a sulfonyl group but is structurally different due to the presence of an L-valine residue.
Uniqueness
(Benzyl)(4-bromophenyl)(imino)_6-sulfanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H12BrNOS |
---|---|
Molecular Weight |
310.21 g/mol |
IUPAC Name |
benzyl-(4-bromophenyl)-imino-oxo-λ6-sulfane |
InChI |
InChI=1S/C13H12BrNOS/c14-12-6-8-13(9-7-12)17(15,16)10-11-4-2-1-3-5-11/h1-9,15H,10H2 |
InChI Key |
IULWSFCSNYNDEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=N)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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